![molecular formula C9H10ClN3 B2388309 2-{4-cloro-1H-pirrolo[2,3-b]piridin-3-il}etan-1-amina CAS No. 1550561-43-7](/img/structure/B2388309.png)

2-{4-cloro-1H-pirrolo[2,3-b]piridin-3-il}etan-1-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

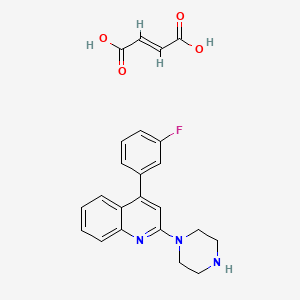

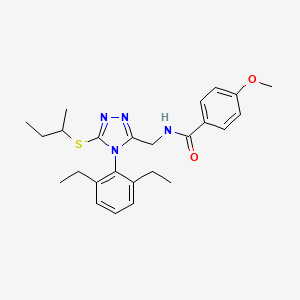

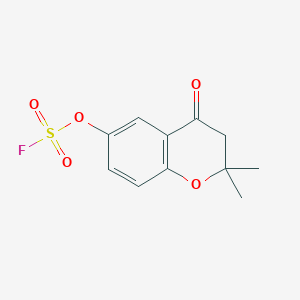

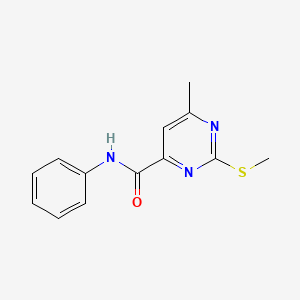

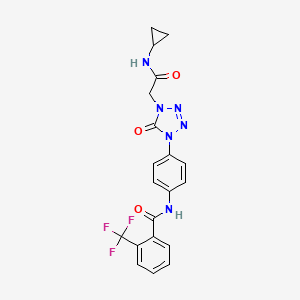

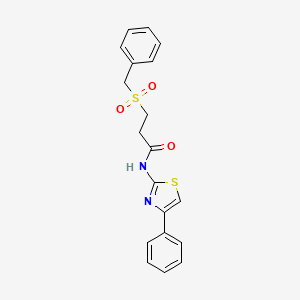

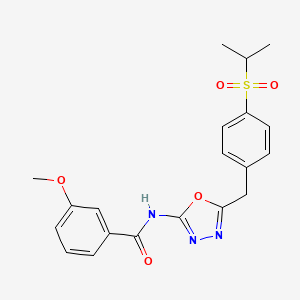

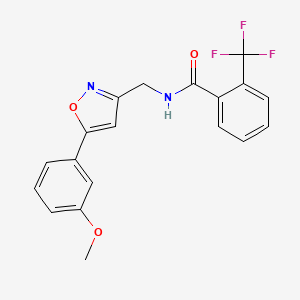

“2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine” is a chemical compound that has been studied for its potential applications . It is a yellow solid with a melting point of 287–288 °C .

Synthesis Analysis

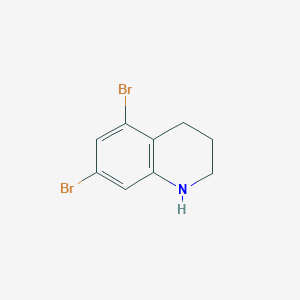

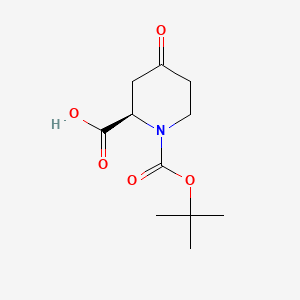

The synthesis of this compound has been reported in the literature . The yield was reported to be 71% . The synthesis process involves several steps, each of which contributes to the final structure of the compound.Molecular Structure Analysis

The molecular structure of “2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine” has been analyzed using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .Chemical Reactions Analysis

The chemical reactions involving “2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine” have been studied . The compound exhibits certain reactivity patterns due to its specific structure and functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine” have been analyzed . It is a yellow solid with a melting point of 287–288 °C .Mecanismo De Acción

Target of Action

Compounds with a similar pyrrolopyridine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

The covalent nature of n–c and c–c bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .

Biochemical Pathways

Compounds with similar structures have been shown to interact with the pi3k/akt/mtor signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Result of Action

Similar compounds have shown significant antiproliferative activities against certain cell lines .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine in lab experiments is its ability to selectively target specific signaling pathways, which allows for more precise and targeted studies. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Direcciones Futuras

There are several potential future directions for research involving 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and identify potential drug targets. Finally, there is a need for more research on the safety and toxicity of this compound in vivo, as well as its pharmacokinetics and pharmacodynamics.

Métodos De Síntesis

The synthesis of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine involves a multi-step process that typically begins with the reaction of 4-chloropyridine-2-carbaldehyde with ethyl acetoacetate to form 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid ethyl ester. This intermediate is then reacted with sodium borohydride and acetic acid to produce 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol, which is subsequently converted to the final product through a reductive amination reaction with an amine source.

Aplicaciones Científicas De Investigación

- Evaluación Biológica: Los científicos han investigado su actividad biológica, incluido su potencial como agente anticancerígeno. Por ejemplo, el compuesto 4h derivado de esta estructura fue evaluado por sus efectos sobre la migración e invasión celular .

- Análisis de Densidad de Carga: Los estudios de difracción de rayos X de alta resolución han proporcionado información sobre la distribución de la densidad de carga dentro de la molécula. Se ha establecido la naturaleza covalente de los enlaces N–C y C–C en el esqueleto de pirrolopiridina .

- Teoría del Funcional de la Densidad (DFT): La estructura electrónica de este compuesto se ha calculado utilizando DFT. Una gran brecha de energía HOMO–LUMO sugiere alta estabilidad cinética .

Síntesis Química y Química Medicinal

Cristalografía y Estructura Electrónica

Reactivos Bioquímicos y Ciencias de la Vida

Propiedades

IUPAC Name |

2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c10-7-2-4-12-9-8(7)6(1-3-11)5-13-9/h2,4-5H,1,3,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICFHVXGZUSCIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Cl)C(=CN2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2388230.png)

![methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2388242.png)

![1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2388245.png)

![9-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2388247.png)